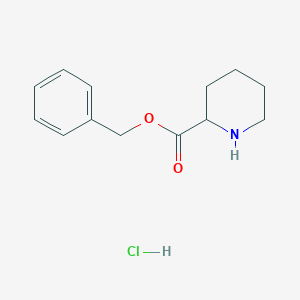

Benzyl piperidine-2-carboxylate hydrochloride

Description

Benzyl piperidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom

Properties

IUPAC Name |

benzyl piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11;/h1-3,6-7,12,14H,4-5,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLUTHCQQZSANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38068-77-8 | |

| Record name | 2-Piperidinecarboxylic acid, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38068-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | benzyl piperidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl piperidine-2-carboxylate hydrochloride typically involves the reaction of piperidine with benzyl chloroformate under basic conditions. The reaction proceeds as follows:

Step 1: Piperidine is reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate.

Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of benzyl piperidine-2-carboxylate.

Step 3: The product is then treated with hydrochloric acid to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large reactors to mix piperidine and benzyl chloroformate with appropriate bases.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Hydrochloride Formation: The purified benzyl piperidine-2-carboxylate is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: Benzyl piperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding piperidine N-oxides.

Reduction: Reduction reactions can convert it to piperidine derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can introduce various substituents on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation Products: Piperidine N-oxides.

Reduction Products: Reduced piperidine derivatives.

Substitution Products: Substituted piperidine compounds with various functional groups.

Scientific Research Applications

Organic Synthesis

BPCH is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and receptor ligands. Its structure allows for further modifications to introduce desired functionalities, leading to the formation of more complex compounds.

| Application | Details |

|---|---|

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and receptor ligands |

| Enzyme Inhibition | Investigated for its potential to inhibit cholinesterase enzymes |

| Drug Development | Explored for therapeutic properties in treating neurodegenerative diseases |

Biochemical Studies

BPCH has been studied for its role as a biochemical probe in enzyme interactions. It inhibits cholinesterase enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine. This mechanism is crucial for potential applications in treating neurodegenerative diseases like Alzheimer’s disease.

| Enzyme Target | Effect | Potential Application |

|---|---|---|

| Acetylcholinesterase | Inhibition | Alzheimer's disease treatment |

| Butyrylcholinesterase | Inhibition | Cognitive enhancement |

Pharmacological Research

The compound has shown promise in pharmacological research due to its ability to modulate enzyme activity and receptor function. Studies have indicated that BPCH may enhance cholinergic signaling by preventing acetylcholine breakdown, which could lead to improved cognitive functions.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of BPCH on neuronal cells. Results indicated that BPCH significantly enhanced synaptic transmission and cognitive function by inhibiting cholinesterase activity. This finding supports its potential use in therapies aimed at neurodegenerative diseases.

Case Study 2: Receptor Binding Studies

Another research focused on BPCH's interaction with various receptors. The compound was found to bind selectively to certain receptors, influencing their activity. This property makes BPCH a valuable candidate for developing new drugs targeting specific neurological pathways.

Mechanism of Action

The mechanism of action of benzyl piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting or modulating their activity. This interaction is facilitated by the piperidine ring, which provides a suitable scaffold for binding to various enzymes and receptors.

Comparison with Similar Compounds

4-Benzylpiperidine: A compound with a similar piperidine structure but different functional groups.

Pyrrolidine Derivatives: Compounds with a five-membered nitrogen-containing ring, used in medicinal chemistry.

Piperidine N-oxides: Oxidized derivatives of piperidine with different chemical properties.

Uniqueness: Benzyl piperidine-2-carboxylate hydrochloride is unique due to its specific benzyl and carboxylate functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .

Biological Activity

Benzyl piperidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to neurological disorders. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound exhibits notable enzyme inhibition properties, particularly against cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting these enzymes, the compound increases acetylcholine levels, which may enhance synaptic transmission and cognitive function, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease.

Summary of Enzyme Inhibition

| Enzyme | Inhibition Effect | Potential Application |

|---|---|---|

| Acetylcholinesterase | Inhibition leads to increased ACh levels | Alzheimer's disease treatment |

| Butyrylcholinesterase | Similar inhibition effects | Cognitive enhancement strategies |

The mechanism of action of this compound primarily involves its binding to the active sites of cholinesterase enzymes. The piperidine ring structure facilitates this interaction, allowing the compound to effectively inhibit enzyme activity. This inhibition is crucial for enhancing cholinergic signaling in neuronal cells .

Interaction with Molecular Targets

- Cholinergic Receptors : The compound may modulate receptor functions, enhancing neurotransmission.

- Enzymatic Pathways : It influences various metabolic pathways by altering enzyme activities, which can affect cellular metabolism and overall neuronal health.

Cellular Effects

Research indicates that this compound not only enhances cholinergic signaling but also influences gene expression related to neuroprotection and synaptic plasticity. This dual action suggests that the compound may provide protective effects against neuronal damage and support cognitive function .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound significantly inhibited AChE activity in cultured neuronal cells, leading to improved synaptic transmission metrics compared to control groups.

- Animal Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved memory function as assessed by behavioral tests. The observed increase in acetylcholine levels correlated with enhanced cognitive performance .

- Comparative Studies : When compared with other piperidine derivatives, this compound showed superior efficacy in cholinesterase inhibition, highlighting its potential as a lead compound for further drug development targeting neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the methodological considerations for optimizing the synthesis of benzyl piperidine-2-carboxylate hydrochloride?

- Answer : Synthesis optimization requires evaluating reaction conditions such as temperature, catalysts (e.g., HCl for carboxylation), and stoichiometry of reagents. For example, esterification of piperidine-2-carboxylic acid with benzyl chloride under acidic conditions may require reflux in anhydrous solvents to minimize hydrolysis . Post-reaction purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Yield improvements can be tested using alternative coupling agents (e.g., DCC or EDC) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and piperidine ring (characteristic splitting patterns).

- HPLC-MS to assess purity and detect impurities.

- Elemental analysis to verify the hydrochloride salt stoichiometry .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Neutralize spills with inert adsorbents (e.g., silica gel) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of benzyl piperidine derivatives?

- Answer : Discrepancies in toxicity data (e.g., incomplete toxicological studies in SDS ) necessitate:

- In vitro assays : Test cytotoxicity using cell lines (e.g., HepG2) and compare IC₅₀ values across derivatives.

- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., benzyl vs. 4-hydroxybenzyl groups) to identify toxicophores .

- Literature cross-validation : Compare results with PubChem or NIST data for structurally similar compounds .

Q. What experimental strategies are recommended for studying the hydrolytic stability of this compound under physiological conditions?

- Answer :

- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS.

- Kinetic analysis : Calculate half-life (t₁/₂) and identify degradation products (e.g., free piperidine-2-carboxylic acid).

- Stabilization approaches : Test co-solvents (e.g., cyclodextrins) or prodrug modifications to enhance stability .

Q. How should researchers address inconsistencies in spectroscopic data for piperidine-based compounds?

- Answer :

- Standardization : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) for NMR calibration.

- Comparative databases : Cross-reference with NIST Chemistry WebBook or PubChem entries for validated spectra .

- Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. What methodologies are effective for analyzing the interaction of this compound with biological targets (e.g., enzymes)?

- Answer :

- Docking simulations : Use software like AutoDock to predict binding affinities to target proteins (e.g., proteases).

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.

- Mutagenesis studies : Identify critical residues in the active site through alanine scanning .

Data Contradiction and Validation

Q. How can conflicting reports on the reactivity of this compound with oxidizing agents be reconciled?

- Answer :

- Controlled reactivity tests : Expose the compound to oxidizers (e.g., H₂O₂, KMnO₄) under varying temperatures and monitor via FTIR or GC-MS for byproducts (e.g., CO, CO₂) .

- Quantum mechanical calculations : Use DFT to model reaction pathways and compare with experimental data .

Q. What steps should be taken to validate synthetic yields reported in literature for benzyl piperidine derivatives?

- Answer :

- Reproducibility trials : Replicate synthesis protocols with strict control of moisture, oxygen, and catalyst purity.

- Error analysis : Use statistical tools (e.g., RSD) to assess variability across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.